N-(furan-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c17-16(18,19)25-11-5-3-10(4-6-11)21-15-22-13(9-26-15)14(23)20-8-12-2-1-7-24-12/h1-7,9H,8H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGCQSWRADXWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiazole core, which is known for its pharmacological versatility. The presence of a furan moiety and a trifluoromethoxy substituent enhances its biological profile. The general structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, compounds with similar structures have demonstrated promising cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against HeLa Cells : A study evaluated the cytotoxicity of thiazole derivatives, reporting IC50 values indicating significant activity against HeLa cells. For example, one derivative showed an IC50 of 1.61 µg/mL, suggesting strong anticancer potential .
- Structure-Activity Relationship (SAR) : Analysis indicated that modifications at specific positions on the thiazole ring significantly affect anticancer activity. The introduction of electron-donating groups (like methyl or methoxy) on the phenyl ring was found to enhance activity .
- Comparative Analysis : The compound was compared with standard anticancer agents like doxorubicin and 5-fluorouracil, with some derivatives exhibiting higher selectivity towards cancer cells while being less toxic to normal cells .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties.
Data Table: Antimicrobial Activity Comparison
| Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 18 | |
| N-(furan-2-ylmethyl)-... | Pseudomonas aeruginosa | 20 |
This table summarizes findings that indicate the compound's effectiveness against various microbial strains, showcasing its potential as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have been documented through various assays.
Research Findings
- In Vivo Studies : Animal models have shown that certain thiazole derivatives significantly reduce inflammation markers when administered in controlled doses. One study reported a reduction in edema in paw models by up to 50% compared to controls .
- Mechanism of Action : Docking studies suggest that these compounds inhibit specific inflammatory pathways by interacting with key proteins involved in inflammation response, thereby reducing overall inflammatory activity .
Comparison with Similar Compounds
Structural Analogues in Antibacterial Agents
Nitrothiophene Carboxamides ():
Compounds such as N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13) and N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide share the thiazole-carboxamide core but replace the trifluoromethoxy group with nitrothiophene or fluorinated aryl groups. These derivatives exhibit narrow-spectrum antibacterial activity, with purity up to 99.05% after synthesis .
¹Molecular formula inferred: Likely C₁₇H₁₄F₃N₃O₃S (exact data unavailable).
Key Differences:
CYP3A4 Inhibitors ()
Compounds like 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e) and 4a (4,5-dihydrothiazole derivative) demonstrate structural variance in the aryl groups attached to the thiazole-carboxamide scaffold. These derivatives inhibit CYP3A4, a cytochrome P450 enzyme, with molecular weights around 373–393 g/mol .
Key Differences:
Insecticidal Thiazole Derivatives ()
Pyridylpyrazole-thiazole carboxamides (e.g., 7d , 7e ) feature brominated pyrazole and chloropyridyl groups, yielding molecular weights >400 g/mol. These compounds exhibit insecticidal activity, likely targeting nicotinic acetylcholine receptors .
Key Differences:
Sulfonamide and Sulfonyl Derivatives ()
N-(4-fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide () and 2-((4-(methylsulfonyl)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide () highlight the impact of sulfonamide/sulfonyl groups.
Key Differences:
Physicochemical Comparison
- Lipophilicity: The trifluoromethoxy group increases logP compared to methoxy (-OCH₃) or sulfonyl (-SO₂-) substituents, enhancing membrane permeability .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the thiazole core in N-(furan-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide?
- Methodology : The thiazole ring can be synthesized via cyclization of thiourea intermediates with α-haloketones or via Hantzsch thiazole synthesis. For example, coupling reactions using EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) are effective for amide bond formation between the thiazole-carboxylic acid and amine substituents . Purification typically involves silica gel chromatography, with yields optimized by controlling stoichiometry and reaction time (e.g., 57–98% yields reported for analogous thiazole derivatives) .
Q. How can structural characterization of this compound be systematically performed?
- Methodology : Use a combination of:
- 1H/13C NMR to confirm substituent connectivity and stereochemistry (e.g., δ 8.98 ppm for aromatic protons in trimethoxyphenyl analogs ).
- ESI-MS for molecular weight validation (e.g., [M + H]+ peaks matching theoretical values ).
- FT-IR to identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- Elemental analysis to verify purity (e.g., C, H, N within ±0.4% of theoretical values ).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using agar diffusion or microdilution assays. Analogous thiazole derivatives show moderate-to-strong activity at 10–100 μg/mL . For anticancer potential, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC50 values to controls .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the trifluoromethoxy and furanmethyl substituents?
- Methodology :
- Synthesize analogs with modified aryl groups (e.g., replacing trifluoromethoxy with methoxy or nitro groups) to assess electronic effects .
- Replace the furanmethyl group with bulky or polar substituents (e.g., cyclohexyl, pyridyl) to study steric and solubility impacts .
- Use molecular docking to predict binding affinities to target proteins (e.g., kinases, tubulin) and validate with SPR (surface plasmon resonance) .
Q. What crystallographic techniques are optimal for resolving its 3D structure?
- Methodology : Employ single-crystal X-ray diffraction with SHELX software for refinement. For example, SHELXL can handle high-resolution data and twinned crystals, while SHELXPRO aids in macromolecular interface analysis . Key parameters:
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodology :
- Perform ADME studies to evaluate bioavailability (e.g., plasma stability, metabolic clearance in liver microsomes) .
- Use PK/PD modeling to correlate dose-exposure-response relationships. For example, low in vivo efficacy may stem from poor solubility; address via formulation (e.g., PEGylation, liposomal encapsulation) .
Q. What computational methods validate the compound’s metabolic stability and toxicity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
